Fmoc-PEG6-NHS ester
CAS No.: 1818294-31-3
Cat. No.: VC0528297
Molecular Formula: C34H44N2O12
Molecular Weight: 672.73
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1818294-31-3 |
---|---|
Molecular Formula | C34H44N2O12 |
Molecular Weight | 672.73 |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C34H44N2O12/c37-31-9-10-32(38)36(31)48-33(39)11-13-41-15-17-43-19-21-45-23-24-46-22-20-44-18-16-42-14-12-35-34(40)47-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30H,9-25H2,(H,35,40) |
Standard InChI Key | KFJXLDJJJJQTGL-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Fmoc-PEG6-NHS ester (CAS 1818294-31-3) is a bifunctional molecule with distinct structural components that contribute to its versatility in bioconjugation chemistry. The molecular formula of this compound is C34H44N2O12 with a molecular weight of 672.72 g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate .
Key Structural Elements
The structure of Fmoc-PEG6-NHS ester consists of three essential components:
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Fmoc Group: A protective group that shields the amine terminus until deliberate removal under basic conditions
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PEG6 Chain: A hexaethylene glycol spacer that provides flexibility and water solubility
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NHS Ester: A reactive end group that readily forms amide bonds with primary amines
The canonical SMILES notation for this compound is C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 .
Physical and Chemical Properties
Fmoc-PEG6-NHS ester exhibits specific physicochemical properties that make it suitable for bioconjugation applications. The key properties are summarized in the following table:
Property | Value |
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Molecular Weight | 672.72 g/mol |
Physical Appearance | Pale yellow or colorless oily matter |
Density | 1.3±0.1 g/cm³ |
Purity | ≥95% |
Solubility | Soluble in DCM, DMF, DMSO |
Storage Conditions | 2-8°C |
The presence of the PEG6 chain significantly increases the compound's solubility in aqueous media, which is a crucial advantage for bioconjugation reactions that often occur in physiological conditions .
Mechanism of Action
Fmoc-PEG6-NHS ester functions through a dual-reactive mechanism that allows for sequential and controlled bioconjugation strategies.
NHS Ester Reactivity
The NHS ester component of Fmoc-PEG6-NHS ester is designed to react specifically with primary amines (-NH2) through nucleophilic attack. This reaction results in the formation of stable amide bonds while releasing N-hydroxysuccinimide as a byproduct . This chemistry enables the selective labeling of primary amines present in proteins, amine-modified oligonucleotides, and other biomolecules .
Fmoc Deprotection
The Fmoc protecting group can be selectively removed under mild basic conditions (typically using 20% piperidine in DMF) to reveal a free primary amine . This newly exposed amine can subsequently participate in further conjugation reactions, allowing for the construction of complex molecular architectures with precise control .
Applications in Bioconjugation
Fmoc-PEG6-NHS ester serves as a versatile tool in various bioconjugation strategies, offering advantages that stem from its bifunctional nature and the presence of the PEG spacer.
Protein Modification
The NHS ester functionality of Fmoc-PEG6-NHS ester readily reacts with lysine residues and N-terminal amines in proteins. This reaction specificity makes it an excellent choice for protein labeling with minimal side reactions . The PEG6 chain acts as a spacer, reducing steric hindrance and preventing potential interference with protein function after modification .
Oligonucleotide Conjugation
Fmoc-PEG6-NHS ester can be used to label amine-modified oligonucleotides, creating conjugates that maintain their hybridization capabilities while gaining new functionalities . The PEG spacer helps maintain the water solubility of the conjugated oligonucleotides, which is essential for their biological applications .
Step-wise Conjugations
The presence of both the reactive NHS ester and the protected Fmoc-amine allows for sequential conjugation strategies. Researchers can first conjugate the linker through the NHS ester, then remove the Fmoc group to expose the amine for a second conjugation reaction, enabling the creation of heterobifunctional conjugates with precise control .
Role in Drug Development
Fmoc-PEG6-NHS ester has proven to be a valuable tool in modern drug development strategies, particularly in creating advanced therapeutic modalities.
Improvement of Pharmacokinetic Properties
When attached to peptides and proteins, the PEG component of Fmoc-PEG6-NHS ester can significantly improve pharmacokinetic properties of therapeutic molecules. These improvements include:
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Enhanced water solubility
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Increased circulation time in vivo
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Reduced immunogenicity
Application in Targeted Drug Delivery
The bifunctional nature of Fmoc-PEG6-NHS ester makes it ideal for conjugating targeting moieties to therapeutic payloads. This functionality enables the creation of targeted drug delivery systems that can selectively accumulate in disease tissues, improving efficacy while reducing off-target effects .
Use in Proteolysis-Targeting Chimeras (PROTACs)
Fmoc-PEG6-NHS ester can serve as a linker in the development of PROTACs, which are heterobifunctional molecules designed to induce targeted protein degradation. In this application, the PEG linker connects a ligand for an E3 ubiquitin ligase with another ligand for the target protein, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein .
Comparative Analysis of PEG Derivatives
Fmoc-PEG6-NHS ester is part of a larger family of PEG-based crosslinkers that vary in their PEG chain length and reactive groups. The table below compares Fmoc-PEG6-NHS ester with related compounds:
Compound | Molecular Weight (g/mol) | PEG Units | Applications |
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Fmoc-PEG1-NHS ester | 452.46 | 1 | Short-distance crosslinking |
Fmoc-PEG2-NHS ester | 496.51 | 2 | Short-distance crosslinking |
Fmoc-PEG4-NHS ester | 584.62 | 4 | Medium-distance crosslinking |
Fmoc-PEG6-NHS ester | 672.73 | 6 | Medium-distance crosslinking with enhanced solubility |
Fmoc-PEG8-NHS ester | 760.83 | 8 | Long-distance crosslinking |
Fmoc-PEG12-NHS ester | 937.05 | 12 | Long-distance crosslinking with high solubility |
Fmoc-PEG24-NHS ester | 1465.68 | 24 | Very long-distance crosslinking with maximum solubility |
The selection of the appropriate PEG chain length depends on the specific application requirements, including the desired distance between conjugated entities and solubility needs .
Future Perspectives
The versatility of Fmoc-PEG6-NHS ester positions it at the forefront of several emerging fields in biomedical research and pharmaceutical development.
Evolving Applications in Nanomedicine
The controlled conjugation capabilities of Fmoc-PEG6-NHS ester make it valuable for functionalizing nanoparticles and creating advanced drug delivery systems. Its role in nano-bioconjugation is likely to expand as nanomedicine continues to develop.
Role in Emerging Therapeutic Modalities
As novel therapeutic approaches such as PROTACs, antibody-drug conjugates, and mRNA therapeutics continue to advance, the demand for versatile linkers like Fmoc-PEG6-NHS ester is expected to grow .
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